molecular formula C9H11FO2 B8751036 2-Fluoro-3-(2-hydroxypropan-2-yl)phenol

2-Fluoro-3-(2-hydroxypropan-2-yl)phenol

Cat. No. B8751036
M. Wt: 170.18 g/mol
InChI Key: MTKSYBGJWLODQK-UHFFFAOYSA-N
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Patent
US07741327B2

Procedure details

To a solution of 1-(2-fluoro-3-hydroxy-phenyl)-ethanone (8.50 g, 55.0 mmol) in tetrahydrofuran (80 mL) was slowly added a methyl magnesium bromide solution in diethyl ether (3.0 M, 46.5 mL, 0.15 mol) at −78° C. The resulting mixture was stirred at −78° C. for 10 min and then allowed to come to room temperature and stirred for an additional 40 min. The reaction mixture was diluted with diethyl ether (100 mL) and cooled in an ice bath before an aqueous hydrochloric acid solution (1N, 200 mL) was added dropwise. The biphasic mixture was separated and the aqueous phase extracted with diethyl ether (2×60 mL). The combined organic phases were washed with water, brine and dried over sodium sulfate. The resulting mixture was filtered and evaporated and the resulting oil was dried under vacuum which afforded 2-fluoro-3-(1-hydroxy-1-methyl-ethyl)-phenol (9.40 g, 100%) as an off-white solid.
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
46.5 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9](=[O:11])[CH3:10].[CH3:12][Mg]Br.Cl>O1CCCC1.C(OCC)C>[F:1][C:2]1[C:3]([C:9]([OH:11])([CH3:12])[CH3:10])=[CH:4][CH:5]=[CH:6][C:7]=1[OH:8]

Inputs

Step One
Name
Quantity
8.5 g
Type
reactant
Smiles
FC1=C(C=CC=C1O)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
46.5 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at −78° C. for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stirred for an additional 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The biphasic mixture was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with diethyl ether (2×60 mL)
WASH
Type
WASH
Details
The combined organic phases were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the resulting oil was dried under vacuum which

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=CC=C1C(C)(C)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.4 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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